trans-Carboxy-Glimepirid

Übersicht

Beschreibung

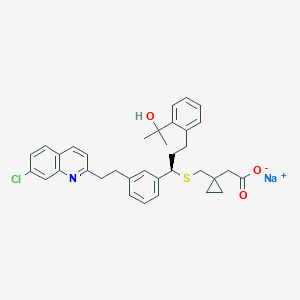

trans-Carboxy Glimepiride: is a metabolite of the sulfonylurea drug glimepiride, which is commonly used in the treatment of type 2 diabetes mellitus. This compound is formed through a two-step process mediated by the cytochrome P450 isoform CYP2C9 and cytosolic enzymes

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-carboxy glimepiride is used as a reference compound for studying the metabolic pathways of sulfonylurea drugs. It helps in understanding the chemical transformations and interactions of these drugs in biological systems .

Biology: In biological research, trans-carboxy glimepiride is used to study the effects of sulfonylurea metabolites on cellular processes. It is particularly useful in investigating the role of cytochrome P450 enzymes in drug metabolism .

Medicine: In medicine, trans-carboxy glimepiride is studied for its potential therapeutic effects. Although it is primarily a metabolite, its pharmacological properties are of interest for developing new treatments for diabetes and other metabolic disorders .

Industry: In the pharmaceutical industry, trans-carboxy glimepiride is used in the development and testing of new sulfonylurea drugs. Its role as a metabolite helps in assessing the safety and efficacy of these drugs .

Wirkmechanismus

Target of Action

trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . The primary target of glimepiride is the ATP-sensitive potassium channels (K ATP channels) on the cell membrane of pancreatic beta cells .

Mode of Action

Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells . trans-Carboxy Glimepiride, being a metabolite of glimepiride, is expected to have a similar mode of action.

Biochemical Pathways

Glimepiride is mainly metabolized by hepatic oxidative biotransformation to an active metabolite hydroxyglimepiride, which contributes about 33% of lowering glucose effect of the parent compound, and an inactive metabolite carboxyl glimepiride . This process is mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Pharmacokinetics

The pharmacokinetic profiles of glimepiride show a single peak of serum glimepiride concentration in once-daily dosing, and double peaks in twice-daily dosing . Drug concentration increases immediately, and peaks at 2 hours after administration irrespective of dosage . As a metabolite of glimepiride, trans-Carboxy Glimepiride is expected to follow similar pharmacokinetic properties.

Result of Action

The primary result of glimepiride’s action, and by extension trans-Carboxy Glimepiride, is the lowering of blood glucose levels. This is achieved through the stimulation of insulin secretion from the pancreas . The hydroxy metabolite of glimepiride contributes about 33% of the glucose-lowering effect of the parent compound .

Action Environment

The action of trans-Carboxy Glimepiride, like glimepiride, can be influenced by various environmental factors. For instance, the metabolism of glimepiride to trans-Carboxy Glimepiride is mediated by the cytochrome P450 (CYP) isoform CYP2C9 . Factors that affect the activity of this enzyme, such as genetic polymorphisms or the presence of other drugs that inhibit or induce CYP2C9, could potentially influence the action, efficacy, and stability of trans-Carboxy Glimepiride.

Biochemische Analyse

Biochemical Properties

trans-Carboxy Glimepiride: interacts with various enzymes and proteins in the body. It is primarily metabolized by hepatic oxidative biotransformation . The enzymes involved in this process include the cytochrome P450 (CYP) isoform CYP2C9 . The nature of these interactions involves the conversion of glimepiride to trans-Carboxy Glimepiride through a series of biochemical reactions .

Cellular Effects

The effects of trans-Carboxy Glimepiride on cells and cellular processes are complex and multifaceted. As a metabolite of glimepiride, it contributes to the lowering of glucose levels in the body . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .

Molecular Mechanism

At the molecular level, trans-Carboxy Glimepiride exerts its effects through binding interactions with biomolecules and changes in gene expression. It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Temporal Effects in Laboratory Settings

The effects of trans-Carboxy Glimepiride As a metabolite of glimepiride, it is likely that its stability, degradation, and long-term effects on cellular function would be similar to those of glimepiride .

Dosage Effects in Animal Models

The effects of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its effects would be similar to those of glimepiride .

Metabolic Pathways

trans-Carboxy Glimepiride: is involved in the metabolic pathways of glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . This suggests that it interacts with these enzymes and potentially other cofactors in these pathways .

Transport and Distribution

The transport and distribution of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its transport and distribution would be similar to those of glimepiride .

Subcellular Localization

The subcellular localization of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its localization would be similar to that of glimepiride .

Vorbereitungsmethoden

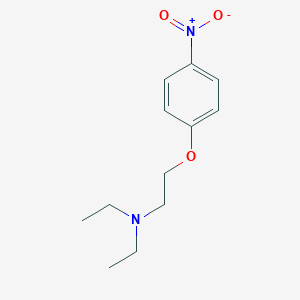

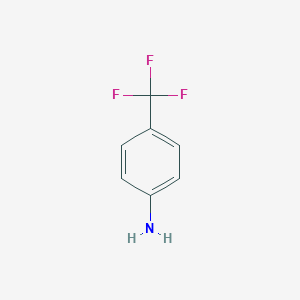

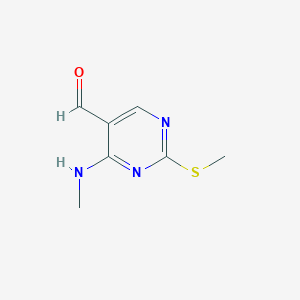

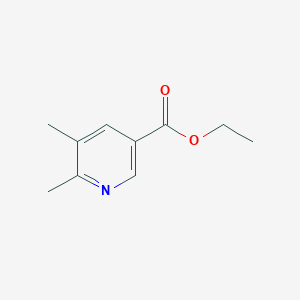

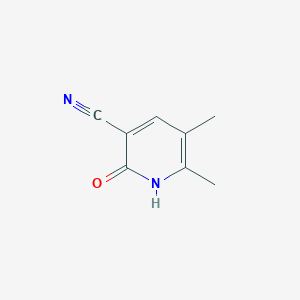

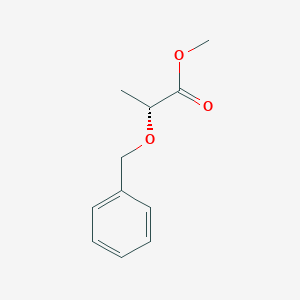

Synthetische Routen und Reaktionsbedingungen: Die Synthese von trans-Carboxy-Glimepirid umfasst einen mehrstufigen Prozess, der von kommerziell erhältlichen Materialien ausgeht. Die wichtigsten Schritte umfassen die Bildung von Zwischenverbindungen durch Reaktionen wie Reduktion und Oxidation. So können beispielsweise Hydroxyglimepirid und Carboxylglimepirid im Grammmaßstab mit Gesamtausbeuten von 64 % bzw. 67 % synthetisiert werden . Der Prozess beinhaltet die Verwendung von Reagenzien wie N,N'-Carbonyldiimidazol und Natriumborhydrid, die die Reduktion von Carboxylglimepirid zu Hydroxyglimepirid ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und erreicht oft eine Produktreinheit von über 99 % ohne die Notwendigkeit einer Säulenchromatographie . Die Skalierbarkeit des Syntheseprozesses stellt sicher, dass die Verbindung effizient für Forschung und potenzielle therapeutische Anwendungen hergestellt werden kann.

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Umwandlung in verschiedene Metaboliten und für die Untersuchung seiner pharmakologischen Eigenschaften.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound zu oxidieren.

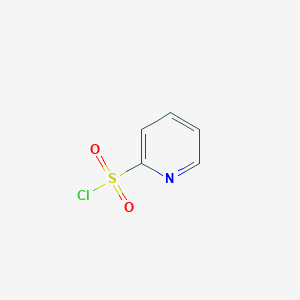

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Sulfonylchloride beinhalten, um verschiedene funktionelle Gruppen in das Molekül einzuführen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Hydroxyglimepirid und andere Metaboliten, die auf ihre biologische Aktivität und potenziellen therapeutischen Wirkungen untersucht werden .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird this compound als Referenzverbindung verwendet, um die Stoffwechselwege von Sulfonylharnstoff-Medikamenten zu untersuchen. Es hilft, die chemischen Transformationen und Interaktionen dieser Medikamente in biologischen Systemen zu verstehen .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von Sulfonylharnstoff-Metaboliten auf zelluläre Prozesse zu untersuchen. Es ist besonders nützlich bei der Untersuchung der Rolle von Cytochrom-P450-Enzymen im Arzneimittelstoffwechsel .

Medizin: In der Medizin wird this compound auf seine potenziellen therapeutischen Wirkungen untersucht. Obwohl es in erster Linie ein Metabolit ist, sind seine pharmakologischen Eigenschaften für die Entwicklung neuer Behandlungen für Diabetes und andere Stoffwechselerkrankungen von Interesse .

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung und Prüfung neuer Sulfonylharnstoff-Medikamente eingesetzt. Seine Rolle als Metabolit hilft bei der Bewertung der Sicherheit und Wirksamkeit dieser Medikamente .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es mit spezifischen molekularen Zielen und Signalwegen interagiert. Als Metabolit von Glimepirid ist es an der Regulation der Insulinausschüttung aus den Betazellen der Bauchspeicheldrüse beteiligt. Die Verbindung bindet an Rezeptoren auf der Oberfläche dieser Zellen und führt zur Schließung von ATP-sensitiven Kaliumkanälen. Dies führt zur Membrandepolarisation, zum Einstrom von Kalzium und zur anschließenden Insulinausschüttung . Die Gesamtwirkung ist eine Senkung des Blutzuckerspiegels, was für die Behandlung von Typ-2-Diabetes mellitus vorteilhaft ist.

Analyse Chemischer Reaktionen

Types of Reactions: trans-Carboxy glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into different metabolites and for studying its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize trans-carboxy glimepiride.

Reduction: Sodium borohydride is often used as a reducing agent to convert carboxyl groups to hydroxyl groups.

Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides to introduce different functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include hydroxyglimepiride and other metabolites that are studied for their biological activity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Hydroxyglimepirid: Ein weiterer Metabolit von Glimepirid, der über einen ähnlichen Stoffwechselweg gebildet wird.

Glimepirid: Die Ausgangssubstanz, ein Sulfonylharnstoff-Medikament zur Behandlung von Typ-2-Diabetes.

Einzigartigkeit: trans-Carboxy-Glimepirid ist einzigartig aufgrund seines spezifischen Bildungsweges und seiner Rolle als inaktiver Metabolit von Glimepirid. Im Gegensatz zu Hydroxyglimepirid, das eine gewisse pharmakologische Aktivität beibehält, wird this compound hauptsächlich auf sein Stoffwechsel- und Sicherheitsprofil untersucht . Seine Bildung durch die Wirkung von Cytochrom-P450-Enzymen unterstreicht auch seine Bedeutung für das Verständnis des Arzneimittelstoffwechsels und der Wechselwirkungen .

Eigenschaften

IUPAC Name |

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435183 | |

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-90-9 | |

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)